![molecular formula C43H58O3 B151757 4-[(2S)-4,4-bis(5-cyclohexyl-4-hydroxy-2-methylphenyl)butan-2-yl]-2-cyclohexyl-5-methylphenol CAS No. 136602-17-0](/img/structure/B151757.png)
4-[(2S)-4,4-bis(5-cyclohexyl-4-hydroxy-2-methylphenyl)butan-2-yl]-2-cyclohexyl-5-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2S)-4,4-bis(5-cyclohexyl-4-hydroxy-2-methylphenyl)butan-2-yl]-2-cyclohexyl-5-methylphenol, also known as Bisphenol Z (BPZ), is a synthetic compound that belongs to the family of bisphenol compounds. BPZ has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of biochemistry and physiology.
Mechanism Of Action
The mechanism of action of BPZ is not well understood, but it is believed to involve its ability to bind to estrogen receptors and activate estrogen signaling pathways. BPZ has also been shown to inhibit the activity of certain enzymes involved in oxidative stress and inflammation, which could contribute to its antioxidant and anti-inflammatory properties.
Biochemical And Physiological Effects
BPZ has been shown to have a variety of biochemical and physiological effects, including estrogenic activity, antioxidant activity, and anti-inflammatory activity. It has also been reported to have neuroprotective effects, which could be useful in studying the mechanisms underlying neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One advantage of using BPZ in lab experiments is its ability to selectively activate estrogen signaling pathways, which could be useful in studying the role of estrogen in various physiological processes. However, one limitation of using BPZ is its potential to exhibit non-specific effects, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on BPZ. One area of interest is the development of more selective estrogen receptor modulators that can target specific estrogen signaling pathways. Another area of interest is the development of BPZ-based drugs for the treatment of neurodegenerative diseases and other conditions associated with oxidative stress and inflammation. Additionally, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of BPZ.
Synthesis Methods
BPZ can be synthesized through a multistep process that involves the reaction of 2,6-dimethylphenol with cyclohexanone to form 2,6-dimethylcyclohex-2-enone. This intermediate is then reacted with cyclohexylmagnesium bromide to form the corresponding alcohol, which is subsequently reacted with 4,4'-isopropylidenediphenol in the presence of a Lewis acid catalyst to yield BPZ.
Scientific Research Applications
BPZ has been shown to have potential applications in scientific research, particularly in the field of biochemistry and physiology. It has been reported to exhibit estrogenic activity, which makes it a potential candidate for studying the role of estrogen in various physiological processes. BPZ has also been shown to have antioxidant and anti-inflammatory properties, which could be useful in studying the mechanisms underlying oxidative stress and inflammation in various diseases.
properties
CAS RN |
136602-17-0 |
|---|---|
Product Name |
4-[(2S)-4,4-bis(5-cyclohexyl-4-hydroxy-2-methylphenyl)butan-2-yl]-2-cyclohexyl-5-methylphenol |
Molecular Formula |
C43H58O3 |
Molecular Weight |
622.9 g/mol |
IUPAC Name |
4-[(2S)-4,4-bis(5-cyclohexyl-4-hydroxy-2-methylphenyl)butan-2-yl]-2-cyclohexyl-5-methylphenol |
InChI |
InChI=1S/C43H58O3/c1-27(34-24-37(41(44)21-28(34)2)31-14-8-5-9-15-31)20-40(35-25-38(42(45)22-29(35)3)32-16-10-6-11-17-32)36-26-39(43(46)23-30(36)4)33-18-12-7-13-19-33/h21-27,31-33,40,44-46H,5-20H2,1-4H3/t27-/m0/s1 |
InChI Key |
PRMDDINQJXOMDC-MHZLTWQESA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1[C@@H](C)CC(C2=CC(=C(C=C2C)O)C3CCCCC3)C4=CC(=C(C=C4C)O)C5CCCCC5)C6CCCCC6)O |
SMILES |
CC1=CC(=C(C=C1C(C)CC(C2=CC(=C(C=C2C)O)C3CCCCC3)C4=CC(=C(C=C4C)O)C5CCCCC5)C6CCCCC6)O |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)CC(C2=CC(=C(C=C2C)O)C3CCCCC3)C4=CC(=C(C=C4C)O)C5CCCCC5)C6CCCCC6)O |
Other CAS RN |
111850-25-0 |
Pictograms |
Environmental Hazard |
synonyms |
4-[(2S)-4,4-bis(5-cyclohexyl-4-hydroxy-2-methyl-phenyl)butan-2-yl]-2-cyclohexyl-5-methyl-phenol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




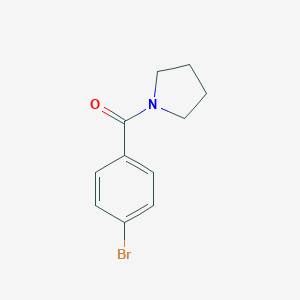
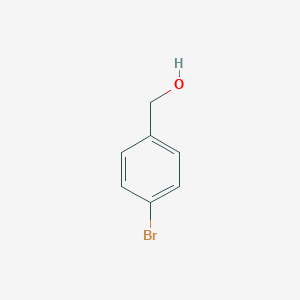

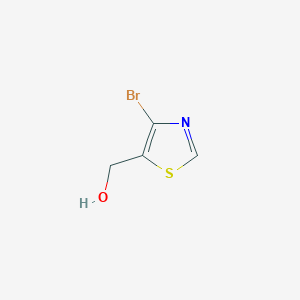
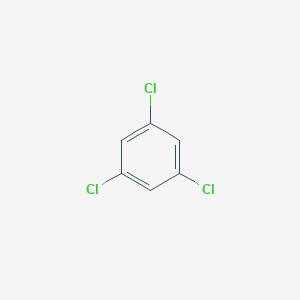
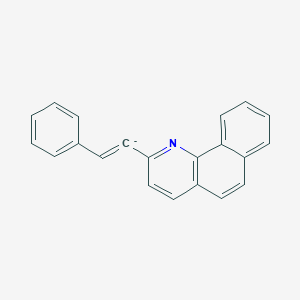
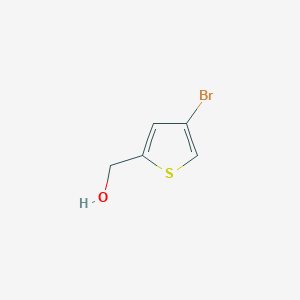
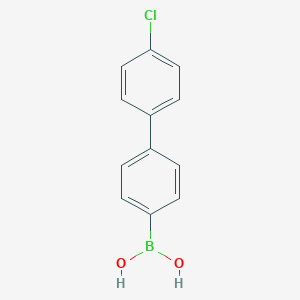
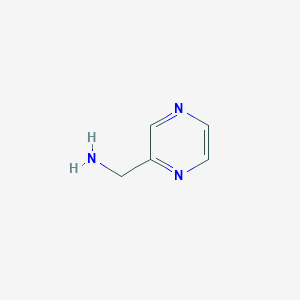
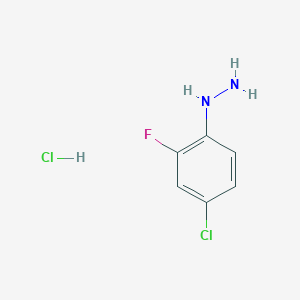

![Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate](/img/structure/B151706.png)
